molecular formula C17H14O5 B8733334 (2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B8733334
M. Wt: 298.29 g/mol
InChI Key: YUCCNWHJQXNUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core with a dimethoxybenzylidene substituent, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject in organic synthesis and material science.

    Biology: Research explores its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(3,4-dimethoxybenzylidene)benzohydrazide
  • (2Z)-2-(3,4-dimethoxybenzylidene)-1-benzofuran-3(2H)-one

Uniqueness

(2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one stands out due to its unique combination of a benzofuran core and a dimethoxybenzylidene substituent. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C17H14O5/c1-20-13-6-3-10(7-15(13)21-2)8-16-17(19)12-5-4-11(18)9-14(12)22-16/h3-9,18H,1-2H3

InChI Key

YUCCNWHJQXNUQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC

Origin of Product

United States

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